molecular formula C17H21NO3S B2486671 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2309592-19-4

2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2486671
CAS No.: 2309592-19-4
M. Wt: 319.42
InChI Key: OYKJMBLNVPGQSO-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is an organic compound that features a benzamide core substituted with methoxy groups at the 2 and 3 positions, and a thiophene ring attached to a propyl chain at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2,3-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-methyl-2-(thiophen-3-yl)propylamine under basic conditions (e.g., triethylamine) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Products include 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: The major product is 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)aniline.

    Substitution: Products depend on the nucleophile used, such as 2,3-dihydroxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide.

Scientific Research Applications

2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The thiophene ring imparts electronic properties that make this compound useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-N-(2-methyl-2-(phenyl)propyl)benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    2,3-dimethoxy-N-(2-methyl-2-(furan-3-yl)propyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide imparts unique electronic properties that can enhance its performance in electronic applications compared to its phenyl or furan analogs.

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-17(2,12-8-9-22-10-12)11-18-16(19)13-6-5-7-14(20-3)15(13)21-4/h5-10H,11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKJMBLNVPGQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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